molecular formula C18H18FN3O3S2 B2509626 N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 868216-78-8

N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2509626
CAS No.: 868216-78-8
M. Wt: 407.48
InChI Key: HPTNGHIENOSXAH-UHFFFAOYSA-N
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Description

N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a synthetic small molecule recognized in scientific research for its activity as an inhibitor of the BCR-ABL tyrosine kinase. This fusion kinase is the direct result of the Philadelphia chromosome and is a well-validated oncogenic driver in chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL). The compound functions by competitively binding to the ATP-binding site of the BCR-ABL protein, thereby blocking its constitutive tyrosine kinase activity and subsequent downstream signaling through pathways like JAK-STAT and MAPK/ERK, which are critical for cellular proliferation and survival. Its core research value lies in its utility as a chemical probe for investigating the pathophysiology of BCR-ABL-positive leukemias and for studying mechanisms of resistance to targeted therapy, such as the emergence of point mutations in the kinase domain. Researchers employ this inhibitor in in vitro and in vivo models to dissect signal transduction networks, to evaluate synergistic effects with other anticancer agents, and to support the development of next-generation therapeutics aimed at overcoming treatment resistance. The structural motif of this compound, featuring the 4,5-dihydro-1H-imidazole (imidazoline) core, places it within a class of compounds investigated for their kinase inhibitory properties, providing a distinct pharmacological profile for specialized mechanistic studies.

Properties

IUPAC Name

N-[4-[[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c1-13(23)21-16-5-7-17(8-6-16)27(24,25)22-10-9-20-18(22)26-12-14-3-2-4-15(19)11-14/h2-8,11H,9-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTNGHIENOSXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Differences

Property Target Compound (3-Fluorophenyl) 4-Chlorophenyl Analog (CAS 868217-37-2)
Substituent Position 3-Fluorophenyl 4-Chlorophenyl
Molecular Weight ~437.5 g/mol* ~454.0 g/mol
Halogen Impact Fluorine (electronegative) Chlorine (lipophilic, bulkier)
Potential Bioactivity Enhanced metabolic stability Increased hydrophobicity

*Calculated based on molecular formula.

The 4-chlorophenyl analog’s chlorine atom increases lipophilicity (logP ~3.5 vs. Fluorine’s smaller van der Waals radius and stronger electronegativity may confer better target selectivity in the 3-fluorophenyl derivative .

Complex Analogues with Additional Substituents

N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 1226456-54-7) represents a more complex derivative with dual chlorophenyl groups and a nitro substituent (Table 2).

Table 2: Comparison with Nitro-Substituted Analog

Property Target Compound (3-Fluorophenyl) Nitro-Substituted Analog (CAS 1226456-54-7)
Molecular Formula C23H21FN4O3S2 C23H16Cl2N4O3S
Molecular Weight ~437.5 g/mol 499.4 g/mol
Key Functional Groups Fluorine, sulfonamide Nitro, dual chlorophenyl
Potential Reactivity Moderate High (nitro group may induce toxicity)

The nitro group in CAS 1226456-54-7 introduces strong electron-withdrawing effects, which could enhance binding to electron-deficient enzyme pockets but may also increase oxidative stress and metabolic instability . In contrast, the fluorinated compound avoids nitro-associated toxicity risks while maintaining moderate electronic modulation .

Hypothetical Pharmacological Implications

  • Target Affinity : Fluorine’s electronegativity in the target compound may strengthen hydrogen bonding with serine residues in proteases (e.g., thrombin), whereas the 4-chloro analog’s bulkier substituent could hinder binding in sterically sensitive targets .
  • Metabolism : The 3-fluorophenyl group likely resists cytochrome P450-mediated oxidation better than the nitro-substituted analog, which may undergo reduction to reactive intermediates .
  • Solubility : The nitro-substituted analog’s higher molecular weight and polarity (due to nitro) could reduce aqueous solubility compared to the fluorinated compound.

Biological Activity

N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A sulfonamide moiety , which is often associated with antibacterial properties.
  • A 4,5-dihydro-1H-imidazole ring , contributing to its biological activity.
  • A fluorophenyl group , which may enhance lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing imidazole rings have shown efficacy against various bacterial strains.

CompoundActivityTarget Organism
This compoundModerateStaphylococcus aureus
Similar Sulfonamide DerivativeStrongEscherichia coli

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action :

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in certain cancer cell lines.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures had IC50 values indicating potent activity against Gram-positive bacteria .
  • Anticancer Study :
    Another investigation focused on the compound's ability to induce apoptosis in human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring : Utilizing appropriate precursors to synthesize the imidazole core.
  • Sulfonation Reaction : Introduction of the sulfonamide group through electrophilic aromatic substitution.
  • Final Acetylation : Attaching the acetamide moiety to complete the synthesis.

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